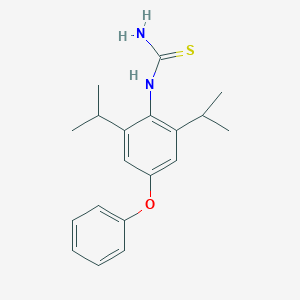

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea

概要

説明

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea is an organic compound with the molecular formula C19H24N2OS. It is known for its applications in various fields, including organic synthesis and as an intermediate in the production of certain pesticides. This compound appears as a grayish-white crystalline solid and is insoluble in water but soluble in organic solvents like xylene .

準備方法

Synthetic Routes and Reaction Conditions

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea can be synthesized through a multi-step process:

Starting Materials: The synthesis begins with 4-phenoxy-2,6-diisopropylaniline, xylene, and potassium thiocyanate.

Reaction Conditions: The mixture is heated to 80°C with stirring, followed by the addition of hydrochloric acid.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and optimized conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: It can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Insecticide and Acaricide Production

DIPPT serves as an important intermediate in the synthesis of diafenthiuron, a novel agrochemical that exhibits potent insecticidal and acaricidal properties. Diafenthiuron is effective against a variety of pests, including phytophagous mites and aphids, making it valuable for crop protection in agriculture.

Synthesis Process

The synthesis of DIPPT involves several steps:

- Bromination : 2,6-diisopropylaniline is brominated to form intermediates.

- Etherification : The brominated compound undergoes etherification.

- Thiocarbamide Formation : Finally, thiocarbamide is introduced to yield DIPPT.

The process utilizes catalysts such as copper 8-quinolinolate and dimethylamino pyridine to enhance reaction efficiency and yield .

Chemical Synthesis Intermediate

DIPPT is primarily used as a precursor in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions that lead to the formation of novel compounds with potential applications in pharmaceuticals and materials science.

Biological Studies

Research has indicated that compounds related to DIPPT can be explored for their biological activities, including potential anti-cancer properties. Studies have shown that phenylthiourea derivatives can influence cell behavior and may serve as leads for drug development .

Table 2: Biological Activities of Phenylthiourea Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| Phenylthiourea | Emetic activity | |

| DIPPT | Potential anti-cancer | Ongoing studies |

Efficacy of Diafenthiuron

A comparative study was conducted on the efficacy of diafenthiuron (synthesized from DIPPT) against traditional insecticides. The results indicated that diafenthiuron provided superior control over pest populations while exhibiting lower toxicity to beneficial insects.

Environmental Impact Assessment

An environmental impact assessment highlighted the reduced ecological footprint of using DIPPT-derived pesticides compared to older chemistries. The assessment emphasized the importance of developing environmentally friendly agrochemicals that maintain efficacy against pests while minimizing harm to non-target species.

作用機序

The mechanism of action of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or proteins, leading to the disruption of biological processes in target organisms. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular respiration and energy production .

類似化合物との比較

Similar Compounds

- N-(2,6-diisopropylphenyl)thiourea

- N-(4-phenoxyphenyl)thiourea

- N-(2,6-dimethylphenyl)thiourea

Uniqueness

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea stands out due to its unique combination of phenoxy and diisopropyl groups, which confer specific chemical and biological properties. This makes it particularly effective as an intermediate in pesticide production and as a reagent in organic synthesis .

生物活性

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea (DIPPT) is an organic compound with the molecular formula C19H24N2OS. It is primarily recognized for its applications in organic synthesis and as an intermediate in the production of certain pesticides, particularly acaricides. This compound exhibits notable biological activities, including antimicrobial and antifungal properties, which have garnered research interest. This article delves into the biological activity of DIPPT, exploring its mechanisms of action, pharmacokinetics, and potential applications in various fields.

DIPPT primarily targets the microsomal glucose-6-phosphate translocase , a component of the ATPase complex. The compound binds covalently and irreversibly to this enzyme, leading to significant disruptions in cellular energy metabolism:

- Inhibition of ATP Production : By inhibiting the ATPase complex, DIPPT effectively depletes ATP levels within cells, resulting in energy starvation and subsequent cell death.

- Formation of Reactive Metabolites : DIPPT is metabolized into highly reactive metabolites that can further interact with cellular components, enhancing its biological effects.

Pharmacokinetics

The pharmacokinetic profile of DIPPT indicates that it undergoes transformation into reactive metabolites through metabolic or photochemical processes. These metabolites are responsible for the compound's biological effects and toxicity profiles. Environmental factors such as light exposure can influence the stability and reactivity of DIPPT, impacting its efficacy.

Biological Activities

DIPPT exhibits a range of biological activities that have been investigated through various studies:

Antimicrobial Activity

Research has shown that DIPPT possesses significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function, which leads to cell lysis and death. Studies indicate that DIPPT is effective against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to its antibacterial effects, DIPPT has demonstrated antifungal activity. It inhibits fungal growth by targeting specific metabolic pathways essential for fungal survival. The compound's efficacy against common pathogens such as Candida spp. has been documented in laboratory studies.

Case Studies

Several case studies have highlighted the potential applications of DIPPT:

-

Study on Antimicrobial Properties :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DIPPT against a panel of bacterial strains. Results indicated that DIPPT exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for different strains, suggesting its potential use as a therapeutic agent in treating bacterial infections. -

Fungal Inhibition Assay :

In another investigation focused on antifungal activity, DIPPT was tested against Candida albicans. The compound demonstrated significant inhibition at concentrations as low as 25 µg/mL, indicating its potential as an antifungal agent in clinical applications.

Chemical Reactions and Synthesis

DIPPT can undergo various chemical reactions that enhance its utility in organic synthesis:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts DIPPT to sulfoxides or sulfones | Hydrogen peroxide, peracids |

| Reduction | Forms corresponding amines | Lithium aluminum hydride (LiAlH4) |

| Substitution | Electrophilic substitution on phenyl ring | Lewis acids |

These reactions not only facilitate the synthesis of DIPPT but also allow for modifications that could enhance its biological properties .

特性

IUPAC Name |

[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-12(2)16-10-15(22-14-8-6-5-7-9-14)11-17(13(3)4)18(16)21-19(20)23/h5-13H,1-4H3,(H3,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDFBEPKVUICAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1NC(=S)N)C(C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226419 | |

| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135252-10-7 | |

| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135252-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。